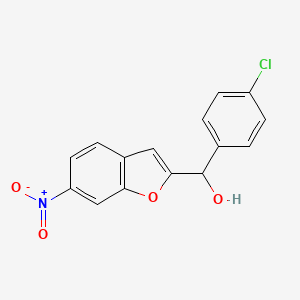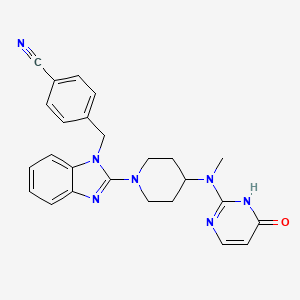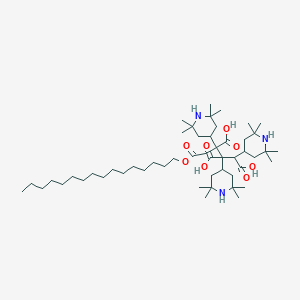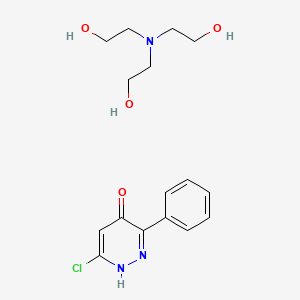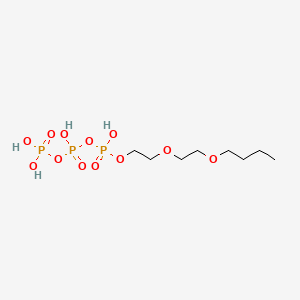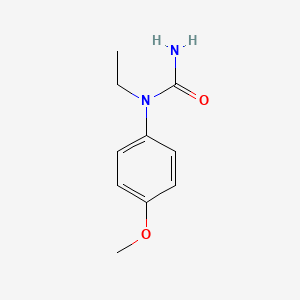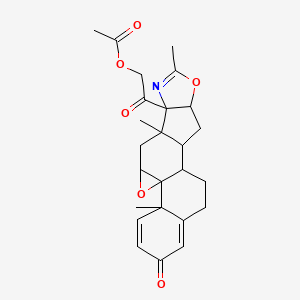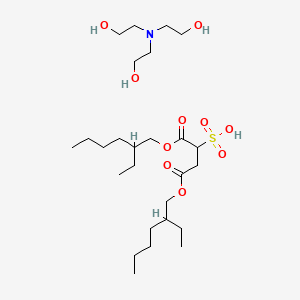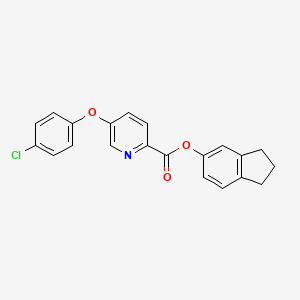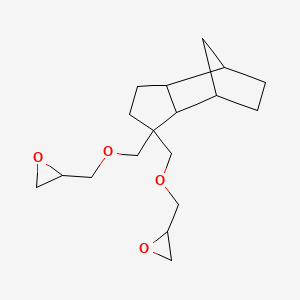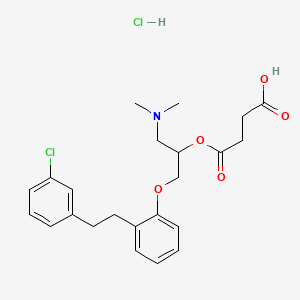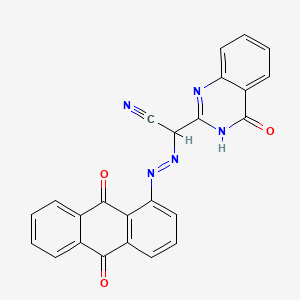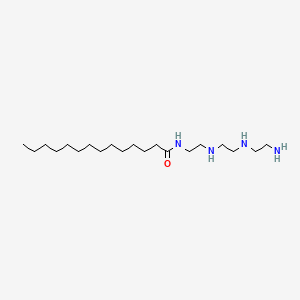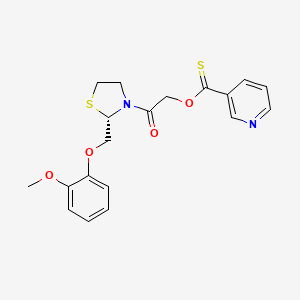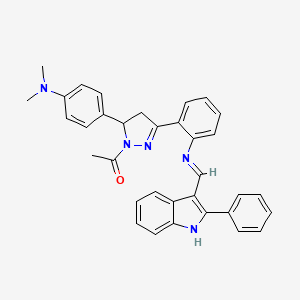
1H-Pyrazole, 1-acetyl-5-(4-(dimethylamino)phenyl)-4,5-dihydro-3-(2-(((2-phenyl-1H-indol-3-yl)methylene)amino)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole, 1-acetyl-5-(4-(dimethylamino)phenyl)-4,5-dihydro-3-(2-(((2-phenyl-1H-indol-3-yl)methylene)amino)phenyl)- is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is notable for its intricate structure, which includes a pyrazole ring, an indole moiety, and a dimethylamino group
Preparation Methods
The synthesis of 1H-Pyrazole, 1-acetyl-5-(4-(dimethylamino)phenyl)-4,5-dihydro-3-(2-(((2-phenyl-1H-indol-3-yl)methylene)amino)phenyl)- involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Indole Moiety: The indole moiety can be introduced through a condensation reaction between an indole derivative and an aldehyde or ketone.
Attachment of the Dimethylamino Group: The dimethylamino group can be introduced via a nucleophilic substitution reaction using a suitable dimethylamine source.
Industrial production methods may involve optimizing these steps to increase yield and purity, as well as scaling up the reactions to meet commercial demands.
Chemical Reactions Analysis
1H-Pyrazole, 1-acetyl-5-(4-(dimethylamino)phenyl)-4,5-dihydro-3-(2-(((2-phenyl-1H-indol-3-yl)methylene)amino)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reaction pathway and conditions employed.
Scientific Research Applications
1H-Pyrazole, 1-acetyl-5-(4-(dimethylamino)phenyl)-4,5-dihydro-3-(2-(((2-phenyl-1H-indol-3-yl)methylene)amino)phenyl)- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1H-Pyrazole, 1-acetyl-5-(4-(dimethylamino)phenyl)-4,5-dihydro-3-(2-(((2-phenyl-1H-indol-3-yl)methylene)amino)phenyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1H-Pyrazole, 1-acetyl-5-(4-(dimethylamino)phenyl)-4,5-dihydro-3-(2-(((2-phenyl-1H-indol-3-yl)methylene)amino)phenyl)- can be compared with other similar compounds, such as:
1H-Pyrazole Derivatives: These compounds share the pyrazole ring structure but differ in their substituents, leading to variations in their chemical and biological properties.
Indole Derivatives: Compounds containing the indole moiety exhibit diverse biological activities and are widely studied for their therapeutic potential.
Dimethylamino-Substituted Compounds: These compounds contain the dimethylamino group, which can influence their chemical reactivity and biological activity.
Properties
CAS No. |
133381-52-9 |
|---|---|
Molecular Formula |
C34H31N5O |
Molecular Weight |
525.6 g/mol |
IUPAC Name |
1-[3-[4-(dimethylamino)phenyl]-5-[2-[(2-phenyl-1H-indol-3-yl)methylideneamino]phenyl]-3,4-dihydropyrazol-2-yl]ethanone |
InChI |
InChI=1S/C34H31N5O/c1-23(40)39-33(24-17-19-26(20-18-24)38(2)3)21-32(37-39)28-14-8-9-15-30(28)35-22-29-27-13-7-10-16-31(27)36-34(29)25-11-5-4-6-12-25/h4-20,22,33,36H,21H2,1-3H3 |
InChI Key |
APRHEBFTXNDHPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=CC=C2N=CC3=C(NC4=CC=CC=C43)C5=CC=CC=C5)C6=CC=C(C=C6)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


